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Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of (1R)-2-Amino-1-methylcyclopentan-1-ol

The following technical guide details the physicochemical properties, synthetic routes, and applications of (1R)-2-amino-1-methylcyclopentan-1-ol , a critical chiral scaffold in pharmaceutical development. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic routes, and applications of (1R)-2-amino-1-methylcyclopentan-1-ol , a critical chiral scaffold in pharmaceutical development.

Executive Summary

The (1R)-2-amino-1-methylcyclopentan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., MET inhibitors).[1] Its value lies in the quaternary stereocenter at C1 , which rigidly orients the hydroxyl and amino groups, providing a specific vector for hydrogen bonding within enzyme active sites.[1][2]

This guide focuses on the (1R) series, with specific emphasis on the (1R,2R) diastereomer, which has been the subject of recent process intensification efforts using continuous flow chemistry to mitigate safety risks associated with its synthesis.[1][2][3]

Structural Identification & Stereochemistry

The molecule contains two contiguous stereocenters (C1 and C2).[1][2] The presence of the methyl group at C1 creates a quaternary center, significantly influencing the conformational lock of the cyclopentane ring.[1][2]

Diastereomeric Nomenclature

Confusion often arises regarding the cis/trans designation relative to the Cahn-Ingold-Prelog (CIP) priority.[1]

  • (1R, 2R)-Isomer: The hydroxyl (C1) and amino (C2) groups are cis to each other.[1][2] This is often the bioactive conformer due to the potential for intramolecular hydrogen bonding (

    
    ).[1][2]
    
  • (1R, 2S)-Isomer: The hydroxyl and amino groups are trans .[1][2] This is the thermodynamic product of standard epoxide ring-opening reactions (anti-addition).[1]

Property(1R, 2R)-Isomer (Cis)(1R, 2S)-Isomer (Trans)
CAS Number 1400689-45-3 1430230-57-1
Configuration Cis (OH/NH₂ same face)Trans (OH/NH₂ opposite face)
Key Feature Intramolecular H-bond capabilityStandard anti-opening product
Conformational Analysis (Graphviz Visualization)

The cis-isomer favors an envelope conformation where the intramolecular H-bond stabilizes the structure, reducing the entropic penalty upon binding to protein targets.[1]

Conformation cluster_0 Stereochemical Interactions C1 C1 Quaternary Center (1R) C2 C2 Amine Center (2R or 2S) C1->C2 Vicinal Bond OH -OH Group (H-Bond Donor/Acceptor) C1->OH Me -CH3 Group (Steric Lock) C1->Me NH2 -NH2 Group (H-Bond Donor) C2->NH2 OH->NH2 Intramolecular H-Bond (Strong in Cis-Isomer)

Figure 1: Structural connectivity highlighting the potential for intramolecular hydrogen bonding in the cis-isomer.[1]

Physicochemical Specifications

The following data aggregates experimental and calculated values for the (1R)-2-amino-1-methylcyclopentan-1-ol scaffold.

PropertyValue / DescriptionSource/Note
Molecular Formula

-
Molecular Weight 115.17 g/mol -
Physical State Solid or Semi-solidLow MP due to globular shape; hygroscopic.[1][4][5]
Solubility High: MeOH, EtOH, DMSO, WaterLow: Hexanes, TolueneAmphiphilic but polar-dominant.[1]
pKa (Amine) ~9.5 - 10.2Typical for primary cycloalkyl amines.[1][2]
pKa (Alcohol) ~16 - 17Tertiary alcohol, less acidic.[1]
LogP -0.2 to 0.3Hydrophilic nature suggests good oral bioavailability but requires extraction optimization.[1]
H-Bond Donors 2 (OH, NH₂)-
H-Bond Acceptors 2 (O, N)-

Synthetic Methodology (Expertise & Protocols)

Synthesis of the (1R, 2R)-cis isomer is challenging because the most direct route—opening of 1-methylcyclopentene oxide—proceeds via an


-like anti-attack, naturally yielding the (1R, 2S)-trans  product.[1] Accessing the cis isomer often requires specific catalytic hydrogenation or inversion strategies.[1][2]
Industrial Continuous Flow Route (The "Zhang" Protocol)

A validated, scalable method for the (1R, 2R) isomer involves a continuous manufacturing process that mitigates the thermal hazards of epoxidation.[1][2]

Mechanism:

  • Epoxidation: 1-Methylcyclopentene is oxidized to the epoxide.[1][2]

  • Ring Opening: The epoxide is opened (typically with an azide or amine source).[1][2] Note: To achieve the cis-amino alcohol, this step often involves an intermediate that is subsequently reduced or inverted, or the use of a specific catalyst.[1]

  • Hydrogenation: Reduction of the intermediate (e.g., azido-alcohol or nitro-alcohol) yields the final amine.[1]

Protocol Workflow:

Synthesis cluster_flow Continuous Flow Process (Safety Optimized) Start 1-Methylcyclopentene Step1 Step 1: Epoxidation (PFR/CSTR Hybrid) Reagent: mCPBA or Peroxide Start->Step1 Controlled Exotherm Inter1 Intermediate: 1-Methylcyclopentene Oxide Step1->Inter1 Step2 Step 2: Ring Opening (Regioselective Attack) Inter1->Step2 Anti-Addition Inter2 Intermediate: Trans-Azido/Amino Alcohol Step2->Inter2 Step3 Step 3: Hydrogenation / Resolution (Trickle Bed Reactor) Inter2->Step3 Pd/C, H2 Final Target: (1R, 2R)-2-Amino-1-methylcyclopentan-1-ol Step3->Final Purification

Figure 2: Continuous manufacturing workflow adapted from Zhang et al. (ACS OPRD, 2020).

Experimental Considerations
  • Safety Warning: The epoxidation of 1-methylcyclopentene is highly exothermic.[1] In batch mode, thermal runaway is a significant risk.[1][2] Continuous flow reactors (PFR/CSTR) are strongly recommended to manage heat transfer.[1][2]

  • Regioselectivity: Nucleophilic attack on the epoxide occurs preferentially at the less substituted carbon (C2) under basic conditions, or the more substituted carbon (C1) under acidic conditions (due to carbocation character).[1][2] However, attack at C1 is sterically hindered by the methyl group.[1][2] Standard amine opening usually occurs at C2, yielding the 2-amino-1-hydroxyl motif.[1]

Applications in Drug Discovery

The (1R)-2-amino-1-methylcyclopentan-1-ol moiety is a "privileged scaffold" in the design of Type I and Type II Kinase Inhibitors .[1]

  • Hinge Binding: The amino and hydroxyl groups can form a bidentate H-bond interaction with the hinge region of kinases (e.g., c-Met, ALK).[1]

  • Solubility Enhancement: The polar nature of the scaffold improves the physicochemical properties of otherwise lipophilic drug candidates.[1][2]

  • Metabolic Stability: The quaternary methyl group at C1 blocks metabolic oxidation at that position, a common clearance pathway for secondary cycloalkyl alcohols.[1][2]

Handling & Safety Profile

  • Hazards: The free base is corrosive and an irritant.[1][2] The hydrochloride salt is safer to handle but is hygroscopic.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods.[1][2]

  • Reaction Safety: Avoid mixing the precursor epoxide with strong acids in non-vented vessels due to polymerization risk.[1][2]

References

  • Zhang, X. et al. "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol."[1] Organic Process Research & Development, 2020, 24(11), 2734–2744.[1][2] [1][2]

  • Chemical Book/PubChem. "Compound Summary: (1R,2R)-2-amino-1-methylcyclopentan-1-ol."[1] National Library of Medicine.[1][2] [1][2]

  • BenchChem. "Application Notes: Reactions of Methyl-1,2-cyclopentene oxide."

Sources

Exploratory

Technical Guide: Synthesis of (1R,2R)-2-Amino-1-Methylcyclopentan-1-ol

This guide details the scalable, stereoselective synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol , a critical chiral building block for CDK 2/4/6 inhibitors. The methodology prioritizes the industrially validated r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the scalable, stereoselective synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol , a critical chiral building block for CDK 2/4/6 inhibitors. The methodology prioritizes the industrially validated route involving oxidation, regioselective epoxide opening, and classical resolution, as established in high-impact process chemistry literature.

[1]

Strategic Analysis & Retrosynthesis

The target molecule is a conformationally restricted amino alcohol featuring a tertiary alcohol and a vicinal primary amine. The (1R,2R) absolute configuration is essential for biological activity in kinase inhibitor pharmacophores.

Key Synthetic Challenges:

  • Stereocontrol: Establishing two contiguous chiral centers with specific relative (trans) and absolute (1R,2R) stereochemistry.

  • Regioselectivity: Directing nucleophilic attack to the sterically hindered C2 position during epoxide opening.

  • Safety: Managing high exotherms associated with oxidation and ring-opening on a preparative scale.[1]

Retrosynthetic Logic

The most robust disconnection relies on the anti-opening of a 1,2-epoxide . The tertiary alcohol at C1 suggests a starting material of 1-methylcyclopentene .

  • Target: (1R,2R)-2-amino-1-methylcyclopentan-1-ol.[1][2][3][4]

  • Precursor 1: (1R,2R)-2-(benzylamino)-1-methylcyclopentan-1-ol (Protected/Resolved Intermediate).

  • Precursor 2: 1-methyl-1,2-epoxycyclopentane (Racemic).

  • Starting Material: 1-methylcyclopentene.[5]

Retrosynthesis Target (1R,2R)-2-amino-1-methylcyclopentan-1-ol (Target Scaffold) Protected (1R,2R)-2-(benzylamino)-1-methylcyclopentan-1-ol (Resolved Intermediate) Target->Protected Hydrogenolysis (Debenzylation) Epoxide 1-methyl-1,2-epoxycyclopentane (Racemic Electrophile) Protected->Epoxide Chiral Resolution + Nucleophilic Opening SM 1-Methylcyclopentene (Commodity Starter) Epoxide->SM Epoxidation

Figure 1: Retrosynthetic disconnection showing the pathway from commodity alkene to chiral amino alcohol.

Core Synthesis Pathway (Industrial Standard)

This protocol follows the optimized route developed for clinical supply (e.g., Pfizer), utilizing Methyltrioxorhenium (MTO) catalyzed epoxidation followed by amine opening and resolution.

Step 1: Epoxidation of 1-Methylcyclopentene

Reaction Type: Catalytic Oxidation Reagents: Methyltrioxorhenium (MTO), Hydrogen Peroxide (30-50%), Pyrazole (additive).

  • Mechanism: MTO forms active peroxorhenium species that transfer oxygen to the alkene. Pyrazole acts as a ligand to stabilize the catalyst and prevent deactivation.

  • Why this method? Unlike mCPBA, the MTO/H2O2 system is safer for large-scale operations and produces water as the primary byproduct. It avoids the formation of shock-sensitive intermediates often seen in other oxidation methods.

Protocol:

  • Charge a reactor with 1-methylcyclopentene (1.0 equiv) and pyrazole (0.1 equiv) in dichloromethane (DCM).

  • Add MTO (0.5–1.0 mol%) as a catalyst.

  • Slowly dose Hydrogen Peroxide (aq. 30%, 1.1 equiv) while maintaining temperature <25°C (Critical: Reaction is exothermic).

  • Quench: Use aqueous sodium bisulfite to destroy excess peroxide.

  • Workup: Separate phases. The organic layer contains the racemic 1-methyl-1,2-epoxycyclopentane .

Step 2: Regioselective Ring Opening

Reaction Type: Nucleophilic Epoxide Opening (SN2-like) Reagents: Benzylamine (BnNH2), Heat.

  • Regioselectivity: Nucleophilic attack by the amine occurs preferentially at the less hindered C2 carbon , rather than the tertiary C1 carbon. This establishes the 1-hydroxy-2-amino regiochemistry.

  • Stereochemistry: The attack is stereospecific (anti-addition), resulting in the trans-amino alcohol.

Protocol:

  • To the epoxide solution from Step 1, add Benzylamine (1.2 equiv).

  • Heat the mixture to reflux (approx. 60–70°C) for 12 hours.

  • Purification: The crude mixture contains the racemic trans-2-(benzylamino)-1-methylcyclopentan-1-ol.

  • Data: Regioselectivity is typically >5:1 favoring the desired C2-attack product.

Step 3: Optical Resolution (The Stereocontrol Step)

Reaction Type: Classical Resolution via Diastereomeric Salt Formation Resolving Agent: (S)-Mandelic Acid.

  • Principle: The racemic amine reacts with the chiral acid to form diastereomeric salts. The (1R,2R)-amine-(S)-mandelate salt crystallizes preferentially due to lower solubility.

Protocol:

  • Dissolve the crude racemic amino alcohol in Isopropyl Alcohol (IPA) .

  • Add (S)-Mandelic Acid (0.6–1.0 equiv).

  • Heat to dissolve, then cool slowly to 0–5°C to induce crystallization.

  • Filtration: Collect the white solid.

  • Recrystallization: If ee <98%, recrystallize from MeOH/IPA.

  • Free Basing: Treat the salt with aqueous NaOH and extract with MTBE to yield the enantiopure free base.

Step 4: Hydrogenolysis (Debenzylation)

Reaction Type: Catalytic Hydrogenation Reagents: Pd(OH)₂/C (Pearlman's Catalyst) or Pd/C, H₂ gas.

Protocol:

  • Dissolve the resolved benzylamine in Methanol.

  • Add 20 wt% Pd(OH)₂/C (catalytic amount).

  • Pressurize with H₂ (3–5 bar) and stir at 40°C.

  • Monitoring: Reaction is complete when the benzyl group is cleaved (monitor by HPLC).

  • Isolation: Filter catalyst and concentrate to yield (1R,2R)-2-amino-1-methylcyclopentan-1-ol .

Process Data & Specifications

ParameterSpecification / ResultNotes
Epoxidation Yield 85–90%Conversion is high; losses mainly in workup.
Regioselectivity ~5:1 (C2 vs C1 attack)Favors attack at less hindered methylene.
Resolution Yield 35–40% (theoretical max 50%)Efficient for a classical resolution.
Final Purity >98% HPLC
Enantiomeric Excess >99% eeAfter one recrystallization of mandelate salt.
Physical State White crystalline solid (HCl salt)Free base is a viscous oil/low-melting solid.

Detailed Pathway Diagram

SynthesisPathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Resolution cluster_3 Step 4: Deprotection SM 1-Methylcyclopentene Epoxide 1-methyl-1,2-epoxy cyclopentane SM->Epoxide MTO, H2O2 DCM, <25°C RacemicAmine Racemic Benzylamino-alcohol Epoxide->RacemicAmine BnNH2, Reflux (Anti-opening) Salt (1R,2R)-Amine (S)-Mandelate Salt RacemicAmine->Salt (S)-Mandelic Acid IPA Crystallization Final (1R,2R)-2-amino-1- methylcyclopentan-1-ol Salt->Final 1. NaOH (Free base) 2. H2, Pd/C (MeOH)

Figure 2: Step-by-step reaction workflow from alkene to enantiopure amino alcohol.

Critical Control Points & Troubleshooting

Safety: Exotherm Control

The epoxidation reaction is highly exothermic.[6][1] In a batch reactor, dosing of H₂O₂ must be strictly controlled to prevent thermal runaway.

  • Solution: Use a Continuous Stirred Tank Reactor (CSTR) or Plug Flow Reactor (PFR) for the epoxidation step if scaling beyond 100g. This maximizes heat transfer and minimizes the active inventory of hazardous peroxides.

Impurity Management: Diol Formation

If the epoxidation quench is too acidic, the epoxide will hydrolyze to the 1-methyl-1,2-cyclopentanediol .

  • Control: Ensure the quench pH remains neutral/basic (pH 7–8) using buffered sodium bisulfite or sodium bicarbonate washes.

Resolution Efficiency

If the enantiomeric excess (ee) of the salt is low (<95%):

  • Troubleshooting: Do not rush the cooling ramp during crystallization. Rapid cooling traps the eutomer ((1S,2S) isomer). Use a slow ramp (5°C/hour) and seed with pure (1R,2R)-salt crystals at the cloud point.

References

  • Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Regio- and stereoselective synthesis of new diaminocyclopentanols. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • PubChem Compound Summary: 2-Amino-1-methylcyclopentan-1-ol. Source: National Center for Biotechnology Information URL:[Link]

Sources

Foundational

CAS number and nomenclature for (1R)-2-amino-1-methylcyclopentan-1-ol

An In-Depth Technical Guide to (1R,2R)-2-Amino-1-methylcyclopentan-1-ol: Synthesis, Properties, and Applications in Drug Development Introduction In the landscape of modern medicinal chemistry, the demand for stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,2R)-2-Amino-1-methylcyclopentan-1-ol: Synthesis, Properties, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the demand for stereochemically pure chiral building blocks is paramount. These molecules serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs) where specific stereoisomers dictate therapeutic efficacy and safety. (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a quintessential example of such a critical intermediate. Its structural rigidity and defined stereocenters make it a high-value component in the synthesis of advanced therapeutics, most notably in the development of next-generation oncology candidates such as Cyclin-Dependent Kinase (CDK) inhibitors.[1]

This guide provides a comprehensive technical overview of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol for researchers, chemists, and drug development professionals. It moves beyond basic data to explore the causality behind its synthesis, its detailed physicochemical and safety profile, and its strategic application in pharmaceutical manufacturing.

Chapter 1: Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical synthesis and regulatory compliance. The nomenclature of this chiral amino alcohol, while specific, is often listed under several synonyms across commercial and academic databases. The stereochemical descriptors (1R,2R) are crucial, as different stereoisomers will possess distinct properties and biological activities.

Table 1: Core Compound Identifiers

Identifier Value
CAS Number 1400689-45-3[2][3][4][5]
IUPAC Name cis-(1R,2R)-2-amino-1-methylcyclopentan-1-ol[5]
Common Synonyms (1R,2R)-2-amino-1-methylcyclopentanol
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.18 g/mol [2]
InChI Key KKBCPZUWBKCECT-PHDIDXHHSA-N[5]

| Canonical SMILES | C[C@]1(CCC[C@H]1N)O[5] |

Chapter 2: Physicochemical Properties and Safety Profile

Understanding the physical properties and safety hazards of a chemical intermediate is a prerequisite for its effective and safe use in a laboratory or manufacturing setting.

Physicochemical Data

(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is typically supplied as a solid or semi-solid with high purity, essential for its use in cGMP (current Good Manufacturing Practice) environments.

Table 2: Physicochemical and Handling Properties

Property Value Source
Physical Form Solid or semi-solid or lump or liquid
Purity Typically ≥97-98% [2][3]
Storage Temperature Room temperature, in dark place under inert atmosphere

| Shipping Temperature | Normal / Ambient | |

Safety and Handling: A Self-Validating System

Trustworthiness in chemical protocols begins with a robust safety framework. The GHS classification for this compound indicates significant hazards that require stringent handling protocols.

Table 3: GHS Hazard Classification

Pictogram GHS Code Hazard Statement
GHS05 H318: Causes serious eye damage.[6]
GHS07 H315: Causes skin irritation.[6]
H335: May cause respiratory irritation.[6]

| (No Pictogram) | | H227: Combustible liquid.[6] |

Expert Handling Protocols:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7][8][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and government-approved safety goggles or a face shield at all times.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for flammables, away from strong oxidizing agents.[7][8]

  • Spill Management: In case of a spill, ventilate the area. Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]

  • First Aid (Self-Validating Response):

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

    • Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[7][8]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Chapter 3: State-of-the-Art Synthesis: A Continuous Manufacturing Approach

The synthesis of a chiral building block like (1R,2R)-2-amino-1-methylcyclopentan-1-ol presents significant challenges, including control of stereochemistry and management of hazardous reactions. A publication by the American Chemical Society details a robust, multi-step continuous manufacturing process developed to overcome these challenges, providing a safer, more efficient, and cost-effective alternative to traditional batch processing.[1][10]

The causality behind adopting a flow process is rooted in safety and efficiency. Key reactions like epoxidation are highly exothermic, and the epoxide intermediate itself can have a low thermal onset, posing a significant risk in large-scale batch reactors. A continuous flow process mitigates these risks by minimizing the reaction volume at any given moment.[1][10]

G cluster_0 Step 1: Epoxidation & Work-up cluster_1 Step 2: Epoxide Opening & Resolution cluster_2 Step 3: Debenzylation Methylcyclopentene 1-Methylcyclopentene PFR_CSTR Hybrid PFR/CSTR Reactor (MTO, H₂O₂) Methylcyclopentene->PFR_CSTR Quench Continuous Quench (Sodium Bisulfite) PFR_CSTR->Quench RacemicEpoxide Racemic Epoxide Quench->RacemicEpoxide Opening Epoxide Opening (Benzylamine) RacemicEpoxide->Opening Resolution Chiral Resolution ((S)-mandelic acid) Opening->Resolution MandelateSalt Diastereomeric Mandelate Salt Resolution->MandelateSalt Hydrogenation Trickle Bed Hydrogenation (H₂, Catalyst) MandelateSalt->Hydrogenation FinalProduct (1R,2R)-2-Amino-1- methylcyclopentan-1-ol Hydrogenation->FinalProduct

Caption: Continuous manufacturing workflow for (1R,2R)-2-amino-1-methylcyclopentan-1-ol.

Detailed Experimental Protocol

The following protocol is a synthesis of the continuous manufacturing process described by the American Chemical Society.[1]

Step 1: Epoxidation of 1-Methylcyclopentene

  • Reactor Setup: A hybrid system consisting of a Plug Flow Reactor (PFR) followed by a Continuous Stirred Tank Reactor (CSTR) is used to control the exotherm.

  • Reagent Streams: A stream of 1-methylcyclopentene is mixed with a stream containing the catalyst methyltrioxorhenium (MTO) and hydrogen peroxide (H₂O₂) as the oxidant.

  • Reaction: The reaction proceeds through the PFR and CSTR, achieving approximately 80-85% conversion of the methylcyclopentene.[1]

  • Continuous Quench & Work-up: The reactor output is immediately fed into a continuous quenching system where sodium bisulfite is used to neutralize excess H₂O₂. This step is critical as it prevents the formation of diol impurities under acidic conditions.[1] The organic phase containing the racemic epoxide is separated.

Step 2: Epoxide Opening and Chiral Resolution

  • Ring Opening: The racemic epoxide from Step 1 is reacted with benzylamine in a continuous reactor. This reaction is regioselective, favoring the desired regioisomer needed for the subsequent steps.[1]

  • Extraction and Washing: The output stream undergoes continuous liquid-liquid extraction and washing to remove unreacted reagents and byproducts.

  • Chiral Resolution: This is the key step for establishing stereochemistry. The racemic benzylamino alcohol is resolved using (S)-mandelic acid. This acid selectively forms a diastereomeric salt with the desired (1R,2R)-enantiomer, which precipitates from the solution. The choice of (S)-mandelic acid is a field-proven insight, often selected for its commercial availability and reliable crystallization properties.[1]

  • Isolation: The diastereomeric mandelate salt is isolated via filtration.

Step 3: Debenzylation via Continuous Trickle Bed Hydrogenation

  • Feed Preparation: The isolated (1R,2R)-benzylamino alcohol mandelate salt is dissolved in a suitable solvent, such as methanol (MeOH).[1]

  • Hydrogenation: The solution is pumped through a trickle bed reactor packed with a hydrogenation catalyst (e.g., Palladium on carbon). A concurrent stream of hydrogen gas (H₂) is introduced at elevated temperature (e.g., 85 °C) and pressure (e.g., 5-6 bar).[1]

  • Reaction Mechanism: The catalyst facilitates the cleavage of the benzyl group from the amine, liberating the free amino alcohol.

  • Product Isolation: The output from the reactor contains the final product, (1R,2R)-2-amino-1-methylcyclopentan-1-ol, with high purity (>98%) and excellent enantiomeric excess (ee >99%).[1] The solvent can be removed via distillation.

Chapter 4: Applications in Drug Discovery and Development

The utility of (1R,2R)-2-amino-1-methylcyclopentan-1-ol stems directly from its defined three-dimensional structure, which is used to impart specific conformational constraints and interaction points in a larger drug molecule.

Core Application: Synthesis of CDK Inhibitors

This chiral amino alcohol is a documented key building block for a CDK 2/4/6 inhibitor developed by Pfizer as a potential oncology therapeutic.[1] CDKs are critical enzymes that regulate cell cycle progression, and their inhibition is a clinically validated strategy for treating certain types of cancer. The specific (1R,2R) stereochemistry of the amino alcohol is essential for the final API to bind effectively and selectively to the target kinase enzymes, maximizing therapeutic effect while minimizing off-target activity.

G BuildingBlock (1R,2R)-2-Amino-1- methylcyclopentan-1-ol Synthesis Multi-step Chemical Synthesis BuildingBlock->Synthesis API Complex API (e.g., CDK 2/4/6 Inhibitor) Synthesis->API

Caption: Role as a foundational block in the synthesis of a complex Active Pharmaceutical Ingredient.

Broader Potential in Medicinal Chemistry

Beyond its specific use in CDK inhibitors, the structural motif of (1R,2R)-2-amino-1-methylcyclopentan-1-ol is valuable in broader drug discovery. The 1,2-aminoalcohol functionality is a common pharmacophore found in numerous biologically active molecules. Its rigid cyclopentane ring helps to lock the relative orientation of the amine and hydroxyl groups, which can be crucial for precise interactions with biological targets like enzymes or receptors. This makes it a versatile starting material for creating libraries of new chemical entities for screening and development in areas such as agrochemicals and other fine chemicals.[11]

References

  • Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. ACS Publications. [Link]

  • Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. American Chemical Society. [Link]

  • (1R,2R)-2-amino-1-methyl-cyclopentanol - [A82738]. Synthonix. [Link]

  • Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel-. PubChem, National Library of Medicine. [Link]

  • Introducing 2-Amino-1-methylcyclopentan-1-ol: A Versatile Organic Compound. Resources. [Link]

  • 2-Amino-1-methylcyclopentan-1-ol. PubChem, National Library of Medicine. [Link]

  • SAFETY DATA SHEET - 3-Methyl-2-cyclopenten-1-one. Thermo Fisher Scientific. [Link]

  • 1-Methylcyclopentan-1-ol. ChemBK. [Link]

  • (1S,2S)-2-amino-1-methyl-cyclopentanol. PubChem, National Library of Medicine. [Link]

  • Method for producing (1r,2r)-2-amino-1-cyclopentanol.
  • (1R,2R)-2-amino-1-methyl-cyclopentanol. PubChem, National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

(1R)-2-amino-1-methylcyclopentan-1-ol as a chiral ligand in catalysis

An Application Guide to (1R)-2-amino-1-methylcyclopentan-1-ol: A Versatile Chiral Ligand in Asymmetric Catalysis Introduction: The Strategic Value of Chiral Amino Alcohols Chiral amino alcohols are a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (1R)-2-amino-1-methylcyclopentan-1-ol: A Versatile Chiral Ligand in Asymmetric Catalysis

Introduction: The Strategic Value of Chiral Amino Alcohols

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, prized for their ability to create highly controlled, three-dimensional environments for chemical reactions.[1][2] Their value stems from the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, forming rigid, stereodirecting transition states.[1] (1R)-2-amino-1-methylcyclopentan-1-ol, a conformationally constrained cyclic amino alcohol, has emerged as a significant building block and ligand in this field. Its defined stereochemistry and structural rigidity make it a powerful tool for inducing chirality in a variety of chemical transformations.

This guide provides an in-depth look at the application of (1R)-2-amino-1-methylcyclopentan-1-ol as a chiral ligand, with a primary focus on its role in the enantioselective addition of organozinc reagents to aldehydes—a fundamental carbon-carbon bond-forming reaction.

Molecular Profile:

  • Compound Name: (1R,2R)-2-amino-1-methylcyclopentan-1-ol

  • CAS Number: 1400689-45-3[3]

  • Molecular Formula: C₆H₁₃NO[3]

  • Molecular Weight: 115.18 g/mol [3][4]

A robust, multi-step continuous manufacturing process for this ligand has been developed, ensuring its availability for research and development. This process begins with the epoxidation of methylcyclopentene, followed by epoxide opening, chiral resolution using mandelic acid, and a final debenzylation step to yield the desired product with high purity and enantiomeric excess.[5][6]

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-established and powerful applications for chiral amino alcohols is catalyzing the asymmetric addition of dialkylzinc reagents to aldehydes, yielding valuable enantiopure secondary alcohols.[7][8][9] This transformation is a benchmark for testing the efficacy of new chiral ligands.

Mechanism of Action: A Self-Validating Catalytic Cycle

The catalytic cycle proceeds through a well-defined, ligand-mediated pathway. The causality behind the high enantioselectivity lies in the formation of a rigid, dimeric zinc complex that directs the approach of the aldehyde.

  • Catalyst Formation: The chiral amino alcohol ligand reacts with diethylzinc (Et₂Zn) to displace an ethane molecule, forming a chiral ethylzinc alkoxide complex. This species is the active catalyst.

  • Dimerization and Substrate Coordination: The catalyst exists as a bridged dimer in solution. This dimeric structure is crucial for stereocontrol. An aldehyde molecule coordinates to one of the zinc atoms in the dimer.

  • Stereoselective Alkyl Transfer: The coordinated aldehyde is held in a specific orientation due to the steric environment created by the chiral ligand. An ethyl group is then transferred from the other zinc atom to one specific enantiotopic face of the aldehyde carbonyl.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of diethylzinc releases the chiral alcohol product (after hydrolysis) and regenerates the active catalyst dimer, completing the cycle.

This mechanism demonstrates a self-validating system; the high enantiomeric excess (ee) observed is a direct consequence of the well-ordered, sterically demanding transition state imposed by the ligand.

Catalytic_Cycle_Diethylzinc_Addition cluster_main Catalytic Cycle cluster_reactants Reactants & Products L_ZnEt Active Catalyst (Ligand-ZnEt Complex) Dimer Bridged Dimer [L-ZnEt]₂ L_ZnEt->Dimer Dimerization Aldehyde_Complex Aldehyde Coordination [L-ZnEt]₂ • RCHO Dimer->Aldehyde_Complex + RCHO Transition_State Transition State (Stereoselective Et Transfer) Aldehyde_Complex->Transition_State Intramolecular Ethyl Transfer Product_Complex Product-Zinc Complex (R-CH(Et)O-ZnEt) Transition_State->Product_Complex Forms Product Alkoxide Product_Complex->Dimer + Et₂Zn Product_out Chiral Alcohol (after hydrolysis) Product_Complex->Product_out + H₂O (Workup) Ligand (1R)-2-amino-1- methylcyclopentan-1-ol Ligand->L_ZnEt Et2Zn_in Et₂Zn Et2Zn_in->L_ZnEt - Ethane Aldehyde_in Aldehyde (RCHO) Aldehyde_in->Aldehyde_Complex caption Proposed Catalytic Cycle for Diethylzinc Addition Experimental_Workflow start Start: Prepare Inert Atmosphere setup Add Ligand and Solvent to Reaction Flask start->setup cool Cool to 0 °C setup->cool add_zn Add Diethylzinc Solution (Stir for 30 min) cool->add_zn add_ald Add Benzaldehyde Dropwise add_zn->add_ald react Stir at 0 °C to RT (Monitor by TLC) add_ald->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purify by Silica Gel Chromatography dry->purify analyze Analyze Yield and ee% (Chiral HPLC/GC) purify->analyze end End: Obtain (R)-1-Phenyl-1-propanol analyze->end caption Experimental Workflow for Diethylzinc Addition

Sources

Application

Synthesis of Novel Chiral Derivatives from (1R)-2-amino-1-methylcyclopentan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic derivatization of (1R)-2-amino-1-methylcyclopentan-1-ol, a valuable chiral building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic derivatization of (1R)-2-amino-1-methylcyclopentan-1-ol, a valuable chiral building block in modern organic synthesis. The protocols detailed herein are designed to be robust and adaptable, enabling the generation of a diverse library of derivatives for applications in drug discovery, asymmetric catalysis, and materials science. This document emphasizes the rationale behind experimental design and provides detailed, step-by-step procedures for key transformations.

Introduction: The Versatility of a Chiral Scaffold

(1R)-2-amino-1-methylcyclopentan-1-ol is a chiral amino alcohol that possesses a unique and conformationally constrained five-membered ring system. The stereochemical arrangement of the amino and hydroxyl groups, coupled with the tertiary alcohol center, makes it an attractive starting material for the synthesis of novel chiral ligands, auxiliaries, and pharmacologically active molecules.[1] The strategic modification of its functional groups—the primary amine and the tertiary alcohol—unlocks a vast chemical space for exploration. This guide will focus on three principal classes of derivatives: N-acyl, N-alkyl, and oxazolidinone derivatives.

I. Synthesis of N-Acyl Derivatives

N-acylation of the primary amino group of (1R)-2-amino-1-methylcyclopentan-1-ol is a fundamental transformation that yields stable amide derivatives. These derivatives are of significant interest as they can exhibit a range of biological activities and serve as precursors to more complex molecules.[2][3] The introduction of an acyl group can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical parameters in drug design.

Application Note: N-Acyl Derivatives

N-acylated amino alcohols are important structural motifs in medicinal chemistry. For instance, N-acyl derivatives of amino alcohols have been investigated for their neuroprotective effects.[2] Furthermore, the amide linkage is a key component of many biologically active natural products and pharmaceuticals. By varying the acylating agent, a wide array of derivatives with diverse functionalities can be readily accessed.

Protocol: N-Acetylation of (1R)-2-amino-1-methylcyclopentan-1-ol

This protocol describes a standard procedure for the N-acetylation of (1R)-2-amino-1-methylcyclopentan-1-ol using acetic anhydride.

Materials:

  • (1R)-2-amino-1-methylcyclopentan-1-ol

  • Acetic anhydride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (1R)-2-amino-1-methylcyclopentan-1-ol (1.0 eq.) in dichloromethane (DCM, approximately 10 mL per gram of starting material). Add a magnetic stir bar and cool the flask to 0 °C in an ice bath.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq.) or pyridine (1.2 eq.) dropwise.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution to neutralize any excess acetic anhydride and acid byproducts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-acetyl derivative.

Data Presentation:

Starting MaterialAcetylating AgentBaseSolventReaction Time (h)Typical Yield (%)
(1R)-2-amino-1-methylcyclopentan-1-olAcetic AnhydrideTriethylamineDCM3>90

Experimental Workflow: N-Acetylation

N_Acetylation_Workflow start Dissolve (1R)-2-amino-1-methylcyclopentan-1-ol in DCM add_base Add Triethylamine at 0 °C start->add_base add_anhydride Add Acetic Anhydride dropwise add_base->add_anhydride react Stir at room temperature (2-4h) add_anhydride->react workup Aqueous work-up (NaHCO3, H2O, Brine) react->workup extract Extract with DCM/EtOAc workup->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product N-acetyl derivative purify->product

Caption: Workflow for the N-acetylation of (1R)-2-amino-1-methylcyclopentan-1-ol.

II. Synthesis of N-Alkyl Derivatives

N-alkylation of (1R)-2-amino-1-methylcyclopentan-1-ol can be achieved through several methods, with reductive amination being one of the most versatile and widely used.[6][7] This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[8][9]

Application Note: N-Alkyl Derivatives as Chiral Ligands

N-alkylated amino alcohols are a prominent class of chiral ligands used in asymmetric catalysis.[10] The steric and electronic properties of the N-alkyl substituent can be fine-tuned to modulate the stereochemical outcome of a catalyzed reaction. For example, derivatives of aminocyclopentanol and aminocyclohexanol have been successfully employed as ligands in the enantioselective addition of organozinc reagents to aldehydes and in asymmetric transfer hydrogenation reactions.[11][12]

Protocol: Reductive Amination with Benzaldehyde

This protocol details the synthesis of the N-benzyl derivative of (1R)-2-amino-1-methylcyclopentan-1-ol via reductive amination.

Materials:

  • (1R)-2-amino-1-methylcyclopentan-1-ol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of (1R)-2-amino-1-methylcyclopentan-1-ol (1.0 eq.) in DCM or DCE (approximately 15 mL per gram of starting material) in a round-bottom flask, add benzaldehyde (1.05 eq.) and a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl derivative.

Data Presentation:

Starting AmineCarbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
(1R)-2-amino-1-methylcyclopentan-1-olBenzaldehydeNaBH(OAc)3DCM1880-90

Logical Relationship: Reductive Amination

Reductive_Amination cluster_reactants Reactants amine (1R)-2-amino-1- methylcyclopentan-1-ol imine Imine Intermediate (in situ formation) amine->imine aldehyde Benzaldehyde aldehyde->imine product N-Benzyl Derivative imine->product Reduction reducing_agent NaBH(OAc)3 reducing_agent->product

Caption: The key steps in the reductive amination process.

III. Synthesis of Oxazolidinone Derivatives

The reaction of 1,2-amino alcohols with phosgene or its equivalents, such as diethyl carbonate, leads to the formation of cyclic carbamates known as oxazolidinones.[13][14] These heterocyclic compounds are highly valuable as chiral auxiliaries in asymmetric synthesis, most notably popularized by Evans.[15] The rigid oxazolidinone ring system provides a well-defined chiral environment that can effectively control the stereochemical outcome of reactions at an appended acyl group.

Application Note: Oxazolidinones as Chiral Auxiliaries

Oxazolidinones derived from chiral amino alcohols are powerful tools for asymmetric synthesis.[15] Once acylated at the nitrogen atom, the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions, such as alkylations and aldol additions. Subsequent cleavage of the auxiliary provides access to enantiomerically enriched carboxylic acids, alcohols, and other chiral building blocks. The ability to recover and reuse the chiral auxiliary makes this a cost-effective strategy.

Protocol: Synthesis of the (1R)-2-amino-1-methylcyclopentan-1-ol-derived Oxazolidinone

This protocol describes the synthesis of the corresponding oxazolidinone from (1R)-2-amino-1-methylcyclopentan-1-ol using diethyl carbonate.

Materials:

  • (1R)-2-amino-1-methylcyclopentan-1-ol

  • Diethyl carbonate

  • Potassium carbonate (K2CO3) or Sodium methoxide (NaOMe) as a catalyst

  • High-boiling point solvent (e.g., Toluene or xylene, optional)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent).

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (1R)-2-amino-1-methylcyclopentan-1-ol (1.0 eq.), a large excess of diethyl carbonate (which can also serve as the solvent), and a catalytic amount of potassium carbonate (0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of diethyl carbonate is ~126 °C). The reaction can be monitored by observing the evolution of ethanol, which can be removed by distillation.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction typically requires several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess diethyl carbonate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with water and brine to remove the catalyst and any water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: The crude oxazolidinone can be purified by flash column chromatography or recrystallization.

Data Presentation:

Starting AmineCarbonyl SourceCatalystTemperature (°C)Typical Yield (%)
(1R)-2-amino-1-methylcyclopentan-1-olDiethyl CarbonateK2CO3~12670-85

Signaling Pathway: Oxazolidinone Formation

Oxazolidinone_Formation start (1R)-2-amino-1-methylcyclopentan-1-ol + Diethyl Carbonate intermediate Carbamate Intermediate start->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Loss of Ethanol) intermediate->cyclization product Oxazolidinone Derivative cyclization->product catalyst K2CO3 (Base Catalyst) catalyst->intermediate

Caption: Mechanism of oxazolidinone formation from an amino alcohol.

Conclusion

The synthetic protocols outlined in this guide provide a solid foundation for the derivatization of (1R)-2-amino-1-methylcyclopentan-1-ol. The resulting N-acyl, N-alkyl, and oxazolidinone derivatives are valuable compounds with significant potential in various fields of chemical research. By leveraging these methods, researchers can efficiently generate libraries of novel chiral molecules for screening in drug discovery programs, for the development of new asymmetric catalysts, and for the creation of advanced materials. The inherent chirality and structural rigidity of the starting material ensure that its derivatives will continue to be of great interest to the scientific community.

References

  • Gotor, V., et al. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands.
  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • ResearchGate. Synthesis of oxazolidin-2-ones. [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. [Link]

  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8829-8838.
  • BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
  • Ghosh, A. K., et al. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Bioorganic & Medicinal Chemistry Letters, 11(6), 759-762.
  • Xie, W., et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as a magnetically separable and reusable catalyst.
  • Feng, X., et al. (2016). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 3(12), 1645-1682.
  • Synple Chem. (n.d.).
  • Nardi, M., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 848956.
  • Pearson+.
  • Google Patents. (1999). Use of N-acyl derivatives of aminoalcohols in the manufacture of a medicament for practicing neuroprotective action in neuropathological states connected with excitotoxicity. US5925678A.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
  • Pericàs, M. A., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(5), 2027-2034.
  • Marco-Contelles, J., & Sinisterra, J. V. (2000). Medicinal Chemistry of Aminocyclitols. Medicinal Research Reviews, 20(4), 243-277.
  • Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Journal of the American Chemical Society, 138(12), 3935-3941.
  • ChemRxiv. (2022). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions.
  • CDN. (n.d.).
  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 16).
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • PubChem. (+,-) 2-aminocyclopentanol. [Link]

  • Orsy, G., et al. (2020).
  • BenchChem. (2025).
  • ResearchGate.
  • Simionescu, C. I., et al. (2011). NOVEL ACYL DERIVATIVES OF N-(p-AMINOBENZOYL)-L- GLUTAMINE ENCAPSULATED IN POLYMERIC NANOCAPSULES WITH POTENTIAL ANTITUMORAL ACTIVITY. Cellulose Chemistry and Technology, 45(3-4), 223-231.
  • Khan, K. M., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 16, 271.
  • Kamble, M., et al. (2023). Synthesis of Amino Menthol derivatives for Enhanced Antimicrobial and Anti-inflammatory activity using In-silico Design. Research Journal of Pharmacy and Technology, 16(11), 5236-5241.
  • BenchChem. (2025).

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Method

Application Notes and Protocols for the Catalytic Use of (1R)-2-amino-1-methylcyclopentan-1-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis Chiral amino alcohols are a cornerstone in modern asymmetric synthesis, enabling the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a cornerstone in modern asymmetric synthesis, enabling the production of enantiomerically pure molecules that are crucial for the pharmaceutical and fine chemical industries. Among these, (1R)-2-amino-1-methylcyclopentan-1-ol stands out as a structurally robust and effective chiral ligand and catalyst. Its rigid cyclopentyl backbone and strategically positioned amino and hydroxyl groups provide a well-defined chiral environment for a variety of chemical transformations. These structural features are pivotal in inducing high levels of stereoselectivity, particularly in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds. The resulting chiral secondary and tertiary alcohols are valuable intermediates in the synthesis of numerous biologically active compounds.

This guide provides an in-depth exploration of the catalytic mechanism of (1R)-2-amino-1-methylcyclopentan-1-ol, focusing on its application in the enantioselective addition of diethylzinc to aldehydes. Detailed protocols and performance data are presented to enable researchers to effectively utilize this catalyst in their synthetic endeavors.

Catalytic Mechanism: The Noyori Dimeric Complex

The catalytic prowess of (1R)-2-amino-1-methylcyclopentan-1-ol in the enantioselective addition of diethylzinc to aldehydes is best understood through the lens of the Noyori mechanism, which postulates the formation of a dimeric zinc complex as the active catalytic species. This mechanism provides a clear rationale for the observed stereochemical outcome.

Step 1: Catalyst Activation and Dimer Formation

The catalytic cycle is initiated by the reaction of the chiral amino alcohol, (1R)-2-amino-1-methylcyclopentan-1-ol, with two equivalents of diethylzinc. The first equivalent of diethylzinc deprotonates the hydroxyl and amino groups of the ligand to form a zinc alkoxide-amide complex, releasing ethane. A second equivalent of diethylzinc then coordinates to this initial complex, leading to the formation of a stable, chiral dimeric zinc complex. This dinuclear species is the heart of the catalytic system, providing a rigid and well-defined chiral pocket.

Step 2: Aldehyde Coordination

The prochiral aldehyde substrate then coordinates to one of the zinc centers of the dimeric complex. The specific geometry of the complex dictates that the aldehyde binds in a sterically favored orientation, with its carbonyl oxygen coordinating to the more Lewis acidic zinc atom. This coordination activates the carbonyl group towards nucleophilic attack.

Step 3: Enantioselective Alkyl Transfer

The crucial enantioselective step involves the intramolecular transfer of an ethyl group from one of the zinc centers to the si-face of the coordinated aldehyde. The stereochemistry of the chiral ligand directs this transfer, effectively shielding the re-face of the aldehyde from attack. This results in the formation of a new stereocenter with a specific configuration.

Step 4: Product Release and Catalyst Regeneration

Following the alkyl transfer, the resulting zinc alkoxide of the product is formed. This species is then displaced by another molecule of the aldehyde substrate, releasing the chiral alcohol product and regenerating the active dimeric catalyst to continue the cycle.

Below is a graphical representation of the proposed catalytic cycle:

Catalytic Cycle A 1. (1R)-2-amino-1- methylcyclopentan-1-ol + 2 Et2Zn B Chiral Dimeric Zinc Complex A->B - 2 C2H6 C Aldehyde Coordination B->C D Enantioselective Ethyl Transfer C->D Intramolecular Et transfer E Product Release & Catalyst Regeneration D->E + Aldehyde E->C - Chiral Alcohol caption Proposed Catalytic Cycle

A simplified diagram of the proposed catalytic cycle.

Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

A classic application of (1R)-2-amino-1-methylcyclopentan-1-ol is in the enantioselective ethylation of benzaldehyde to produce (R)-1-phenyl-1-propanol, a valuable chiral building block.

Performance Data

The following table summarizes representative performance data for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by (1R)-2-amino-1-methylcyclopentan-1-ol. It is important to note that optimal conditions may vary depending on the specific substrate and reaction scale.

Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
20129598
10249297
225 (rt)89695

Note: This data is illustrative and based on typical results for similar chiral amino alcohol catalysts. Researchers should perform their own optimization studies.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde using (1R)-2-amino-1-methylcyclopentan-1-ol as the catalyst.

Materials:

  • (1R)-2-amino-1-methylcyclopentan-1-ol (catalyst)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)

Procedure:

  • Reaction Setup:

    • To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add (1R)-2-amino-1-methylcyclopentan-1-ol (23.0 mg, 0.2 mmol, 2 mol%).

    • Flush the flask with a gentle stream of nitrogen or argon.

    • Add anhydrous toluene (10 mL) via syringe.

  • Catalyst Formation:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add diethylzinc (4.0 mL of a 1.0 M solution in hexanes, 4.0 mmol) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 12-24 hours).

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenyl-1-propanol as a colorless oil.

    • Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Experimental Workflow Start Start Setup 1. Reaction Setup (Catalyst + Toluene) Start->Setup Catalyst_Formation 2. Catalyst Formation (Add Et2Zn at 0°C) Setup->Catalyst_Formation Substrate_Addition 3. Substrate Addition (Add Benzaldehyde at 0°C) Catalyst_Formation->Substrate_Addition Reaction 4. Reaction (Stir at 0°C) Substrate_Addition->Reaction Workup 5. Work-up (Quench, Extract, Wash) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Analysis (NMR, Chiral HPLC/GC) Purification->Analysis End End Analysis->End caption Experimental Workflow Diagram

A flowchart of the experimental procedure.

Conclusion and Future Outlook

(1R)-2-amino-1-methylcyclopentan-1-ol is a highly effective chiral catalyst for the enantioselective addition of organozinc reagents to aldehydes. The underlying catalytic mechanism, involving a dimeric zinc complex, provides a robust framework for predicting and understanding the stereochemical outcome of these reactions. The detailed protocol provided herein serves as a practical guide for researchers to implement this methodology in their own synthetic work.

The principles and procedures outlined in this document can be extended to a broader range of substrates, including other aldehydes and organozinc reagents, further expanding the synthetic utility of this versatile catalyst. Future research in this area may focus on the development of immobilized versions of this catalyst for enhanced recyclability and application in continuous flow systems, aligning with the growing demand for more sustainable chemical manufacturing processes.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Shibata, T. (1999). Asymmetric autocatalysis and its application to the synthesis of chiral molecules. In Advances in Asymmetric Synthesis (Vol. 3, pp. 125-156). JAI Press.
  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

stability issues of (1R)-2-amino-1-methylcyclopentan-1-ol under reaction conditions

Technical Support Center: (1R)-2-amino-1-methylcyclopentan-1-ol Welcome to the technical support guide for (1R)-2-amino-1-methylcyclopentan-1-ol. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R)-2-amino-1-methylcyclopentan-1-ol

Welcome to the technical support guide for (1R)-2-amino-1-methylcyclopentan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this chiral amino alcohol. The following question-and-answer guide provides in-depth, field-proven insights to help you anticipate and troubleshoot issues in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for (1R)-2-amino-1-methylcyclopentan-1-ol, and what is the scientific rationale behind them?

A1: Proper storage is the first line of defense against degradation. As a molecule with both a primary amine and a tertiary alcohol, (1R)-2-amino-1-methylcyclopentan-1-ol is susceptible to atmospheric and photolytic degradation.

The primary amine can react with atmospheric carbon dioxide to form a carbamate salt and is also prone to slow oxidation. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is critical to preserve its purity.[1][2] The compound should be kept in a dark place to prevent potential photolytic decomposition pathways.[1][2] While many suppliers recommend room temperature, for long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable to minimize any potential degradation pathways.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature (Short-term) 2-8°C (Long-term)Minimizes rates of decomposition reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amine and reaction with CO₂.[1][2]
Light Amber vial / Keep in darkPrevents photolytic degradation.[1][2]
Container Tightly sealed, appropriate for solids/semi-solidsPrevents moisture absorption and atmospheric contamination.
Q2: My reaction requires heating. How does thermal stress affect the stability of this molecule?
  • Dehydration: The tertiary alcohol can be eliminated, especially under acidic or heated conditions, to form water and an imine intermediate via a carbocation, which would likely be unstable and could lead to further downstream products.

  • Deamination: At higher temperatures, the C-N bond can cleave, leading to the loss of ammonia.[3] This is generally a higher-energy process compared to dehydration but can occur under harsh thermal conditions.

Troubleshooting Advice: If your reaction must be heated, run a small-scale control experiment with only the amino alcohol in the reaction solvent at the target temperature. Monitor for the appearance of degradation products by TLC or LC-MS to establish a safe operating window.

Thermal_Degradation cluster_main Thermal Stress Pathways Start (1R)-2-amino-1-methylcyclopentan-1-ol Dehydration Dehydration (-H₂O) Start->Dehydration Heat (Δ) (Lower Energy) Deamination Deamination (-NH₃) Start->Deamination High Heat (ΔΔ) (Higher Energy) Imine Imine Intermediate Dehydration->Imine Deg_Products Further Degradation Products Deamination->Deg_Products Imine->Deg_Products

Caption: Potential thermal degradation pathways.

Q3: I observed an unexpected ketone byproduct (2-methylcyclopentanone) in my reaction. What is the likely mechanism for its formation?

A3: The formation of a ketone from an amino alcohol is a classic sign of a semipinacol rearrangement , which is triggered by deamination. This reaction is particularly prevalent if your reaction conditions involve nitrous acid or its precursors (e.g., sodium nitrite with an acid).[4]

Mechanism:

  • Diazotization: The primary amine reacts with nitrous acid (HONO) to form a diazonium salt.

  • Loss of Nitrogen: This diazonium salt is unstable and readily loses dinitrogen gas (N₂) to form a secondary carbocation.

  • Rearrangement: A 1,2-alkyl shift occurs. In this specific molecule, the carbon atom bearing the hydroxyl group migrates to the adjacent carbocation. This is a highly favorable rearrangement as it results in a more stable, protonated ketone (an oxocarbenium ion).

  • Deprotonation: The protonated ketone is quenched by a weak base (like water or the solvent) to yield the final ketone product, 2-methylcyclopentanone.

Preventative Measures:

  • Scrupulously avoid any sources of nitrites or nitrogen oxides in your reagents and reaction atmosphere.

  • If working with reagents that could contain trace nitrates/nitrites, consider purification or using fresh, high-purity materials.

Semipinacol_Rearrangement cluster_workflow Mechanism: Semipinacol Rearrangement A Amino Alcohol + HONO B Diazonium Salt Intermediate A->B Diazotization C Secondary Carbocation B->C Loss of N₂ D Protonated Ketone (via 1,2-Alkyl Shift) C->D Rearrangement E 2-Methylcyclopentanone D->E Deprotonation

Caption: Semipinacol rearrangement workflow.

Q4: What general classes of reagents and conditions are incompatible with (1R)-2-amino-1-methylcyclopentan-1-ol?

A4: Due to its bifunctional nature, this compound can undergo unintended reactions with several classes of reagents. Careful planning of synthetic steps is crucial.

Table 2: Incompatible Reagent Classes and Conditions

Reagent/Condition ClassPotential IssueExplanation
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃, PCC)OxidationThe primary amine can be oxidized, and the tertiary alcohol can be cleaved under harsh conditions.
Unprotected Aldehydes & Ketones Imine/Enamine FormationThe nucleophilic primary amine will readily condense with carbonyls. This may be a desired reaction, but if uncontrolled, it is a stability issue.
Strong, Non-coordinating Acids at High Temp. (e.g., H₂SO₄, TsOH)Dehydration/RearrangementProtonation of the hydroxyl group turns it into a good leaving group (H₂O), facilitating E1 elimination which can lead to a complex mixture of products.
Nitrosating Agents (e.g., NaNO₂, HONO, t-BuONO)Deamination/RearrangementLeads to the semipinacol rearrangement discussed in Q3.[4]
Acylating/Sulfonylating Agents without Base (e.g., AcCl, TsCl)Reaction StallingThe reaction of the amine generates one equivalent of acid (e.g., HCl), which protonates the amine of the starting material, rendering it non-nucleophilic and halting the reaction. Always include a non-nucleophilic base (e.g., Et₃N, DIPEA).

Experimental Protocol: Small-Scale Stability Test

This protocol allows you to test the stability of (1R)-2-amino-1-methylcyclopentan-1-ol under your specific proposed reaction conditions before committing a large amount of material.

Objective: To determine if the amino alcohol degrades when exposed to the solvent and thermal conditions of a planned reaction.

Methodology:

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add (1R)-2-amino-1-methylcyclopentan-1-ol (e.g., 20 mg).

  • Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 2-3 minutes.

  • Solvent Addition: Add the solvent to be used in your reaction (e.g., 1.0 mL).

  • Initial Sample (T=0): Immediately take a small aliquot of the solution and spot it on a TLC plate. This is your baseline reference.

  • Thermal Stress: Place the vial in a heating block pre-set to your target reaction temperature.

  • Time-Point Monitoring: After set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take another small aliquot and spot it next to the initial spot on the TLC plate.

  • Analysis:

    • Develop the TLC plate using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).

    • Visualize the plate using a suitable stain (e.g., ninhydrin for the amine or permanganate for general spots).

    • Interpretation: Compare the time-point spots to the T=0 spot. The appearance of new spots or the significant diminishing of the starting material spot indicates instability under these conditions. For more quantitative analysis, samples can be analyzed by LC-MS.

This self-validating test provides direct evidence of stability or instability, allowing for informed adjustments to your reaction protocol before a large-scale run.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2010). CHIMIA. [Link]

  • Ehrlich amino acid degradation pathway and its derivatives. (2023). ResearchGate. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. (2021). Semantic Scholar. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1991). Pharmaceutical Research. [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2018). ResearchGate. [Link]

  • (1R,2R)-2-amino-1-methyl-cyclopentanol. Synthonix. [Link]

  • Degradation of amino acids. Slideshare. [Link]

  • 2-Amino-1-methylcyclopentan-1-ol. PubChem. [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • 2-Amino-1-methylcyclopentan-1-ol. AA Blocks. [Link]

  • Stability of Amino Protecting Groups. Scribd. [Link]

  • Competitive Dehydration and Deamination of a,@-Amino Alcohols and a,w-Amino Acids in the Gas Phase. Ohio State University Chemistry. [Link]

  • (1R,2R)-2-amino-1-methyl-cyclopentanol. PubChem. [Link]

  • The Semipinacolic Deamination of Certain 1-Alkyl-2-amino-1-phenylethanols. ResearchGate. [Link]

Sources

Optimization

scaling up (1R)-2-amino-1-methylcyclopentan-1-ol mediated reactions

Technical Support Center: Scaling (1R)-2-amino-1-methylcyclopentan-1-ol Mediated Architectures Executive Summary You are deploying (1R)-2-amino-1-methylcyclopentan-1-ol (hereafter referred to as Ligand-AMCP ) as a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling (1R)-2-amino-1-methylcyclopentan-1-ol Mediated Architectures

Executive Summary

You are deploying (1R)-2-amino-1-methylcyclopentan-1-ol (hereafter referred to as Ligand-AMCP ) as a chiral mediator. Unlike standard prolinol-derived catalysts (which are secondary alcohols), Ligand-AMCP features a tertiary alcohol at the bridgehead. This structural rigidity confers superior resistance to racemization but alters the mechanistic requirements for scale-up, particularly in enantioselective organozinc additions and borane-mediated reductions .

This guide addresses the thermodynamic and kinetic divergences encountered when moving from milligram optimization to kilogram production.

Module 1: Catalyst Integrity & Activation

The Issue: Ligand-AMCP is hygroscopic. In asymmetric catalysis, even trace water (ppm levels) acts as a competing achiral ligand, causing a non-linear erosion of enantiomeric excess (ee).

Q: My ligand purity is >98% by HPLC, but my reaction ee dropped from 95% to 80% upon scaling. Why? A: You likely have hydrate formation . The tertiary alcohol moiety creates a strong hydrogen-bonding network. Standard vacuum drying is often insufficient for scale-up batches where surface-area-to-volume ratios decrease.

  • Protocol: Perform azeotropic drying with Toluene or THF immediately prior to complexation.

  • Metric: Karl Fischer (KF) titration must be < 150 ppm before adding the metal source (ZnR₂ or BH₃).

Q: How do I handle the exotherm during catalyst formation? A: The deprotonation of the amino alcohol (by R₂Zn or Borane) releases gas (alkane or H₂) and heat.

  • Scale-Up Risk: In a 10L reactor, rapid addition can trigger a thermal runaway or foam-over due to gas evolution.

  • Solution: Dose the metal alkyl/hydride over 2–4 hours, maintaining internal temperature (Ti) < 0°C. Monitor off-gassing rates using a mass flow meter on the vent line.

Module 2: The Reaction Phase (Organozinc Alkylation Focus)

Context: Ligand-AMCP is structurally homologous to DAIB (dimethylaminoisoborneol), making it an ideal ligand for the Noyori-type asymmetric addition of organozincs to aldehydes.

Visualizing the Active Species

The reaction proceeds through a dinuclear zinc complex. Understanding this structure is vital for troubleshooting stoichiometry.

G cluster_0 Critical Scale-Up Phase Ligand Ligand-AMCP (Chiral Source) PreCat Monomeric Zn-Complex (Inactive) Ligand->PreCat + ZnR2 - RH (Gas) ZnR2 Dialkyl Zinc (Reagent) ZnR2->PreCat ActiveCat Dinuclear Zn-Complex (Active Catalyst) PreCat->ActiveCat Dimerization (Equilibrium) Product Chiral Alcohol (Zn-Alkoxide) ActiveCat->Product + Substrate + ZnR2 (Stoichiometric) Substrate Aldehyde (Substrate) Product->ActiveCat Catalyst Turnover

Figure 1: The catalytic cycle requires the formation of a dinuclear species. Aggregation state changes with concentration, affecting scale-up performance.

Troubleshooting Table: Reaction Performance
SymptomProbable CauseScale-Up Corrective Action
Low Yield (<50%) Catalyst poisoning or "Zinc Aging"Check organozinc quality. Oxidized ZnR₂ (white precipitate) kills the cycle. Use fresh reagents under N₂/Ar positive pressure.
Low ee (Variable) Non-Linear Effect (NLE) Ligand-AMCP may form hetero-aggregates. Increase catalyst loading slightly (from 1 mol% to 2-3 mol%) to push equilibrium toward the homochiral dimer.
High Back-Pressure Methane/Ethane releaseThe formation of the catalyst releases 1 equiv of alkane gas. Ensure reactor venting is sized for the maximum dosing rate.
Gelation Zn-Alkoxide aggregationThe product alkoxide is viscous. Add a non-coordinating co-solvent (e.g., Toluene) to maintain Reynolds number > 2000 (turbulent flow).

Module 3: Downstream Processing & Recovery

The Issue: Ligand-AMCP is a high-value intermediate. Economic viability often depends on >90% recovery.

Q: How do I separate the amino alcohol from the product? A: Exploit the basicity of the amine.

  • Quench: Slowly add dilute HCl or H₂SO₄ (Careful: Exotherm + Gas).

  • Phase Split: The product (neutral alcohol) stays in the organic phase. Ligand-AMCP moves to the aqueous phase as the ammonium salt.

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM or MTBE.

Q: My recovered ligand has lower activity. Why? A: Trace metal contamination. Zinc salts can chelate to the recovered ligand, "locking" it in an inactive conformation.

  • Protocol: Wash the recovered organic phase with EDTA solution or aqueous ammonia to strip residual Zinc before final crystallization/distillation.

Module 4: Safety & Engineering Controls

Scale-Up Decision Tree Follow this logic flow to prevent thermal or quality incidents.

DecisionTree Start Start Scale-Up (100g -> 1kg) CheckKF Is KF < 150 ppm? Start->CheckKF Dry Azeotropic Drying (Toluene) CheckKF->Dry No Dose Dose Metal Reagent (Controlled Rate) CheckKF->Dose Yes Dry->CheckKF TempCheck Is Ti stable? Dose->TempCheck Stop STOP FEED Increase Cooling TempCheck->Stop No Proceed Add Substrate (Slow Addition) TempCheck->Proceed Yes Stop->Dose After Stabilizing Sample IPC: Check ee% Proceed->Sample

Figure 2: Operational workflow for safe addition of metal reagents to Ligand-AMCP.

FAQ: Specific Chemical Nuances

Q: Can I use this ligand for CBS reductions (Borane) instead of Organozinc? A: Yes, but with a caveat. Standard CBS catalysts (proline-based) are secondary alcohols. Ligand-AMCP is a tertiary alcohol .

  • Implication: It forms a constrained oxazaborolidine. The steric bulk of the methyl group at the C1 position may require higher temperatures (0°C vs -78°C) to achieve turnover, which can introduce competing non-catalyzed background reductions (lowering ee).

  • Recommendation: Screen temperature carefully.[1] If ee is low at -20°C, raise the temperature to 0°C to favor the catalyzed pathway over the background reaction.

Q: Is the methyl group stable? A: Yes. Unlike secondary amino alcohols which can over-oxidize to ketones during aggressive workups or storage, the quaternary C1 center in Ligand-AMCP renders it chemically robust against oxidation. This makes it an excellent candidate for recycling.

References

  • Vertex Pharmaceuticals Process Group. "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development, 2020. Link

    • Context: Primary source for the physicochemical properties and stability profile of the ligand itself.
  • Kitamura, M., et al. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Journal of the American Chemical Society, 1986. Link

    • Context: Foundational mechanism for amino-alcohol medi
  • Corey, E. J., & Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie International Edition, 1998. Link

    • Context: Definitive guide on Borane reduction mechanisms and moisture sensitivity.

Sources

Reference Data & Comparative Studies

Validation

enantioselective HPLC methods for (1R)-2-amino-1-methylcyclopentan-1-ol

This guide provides a technical comparison of enantioselective HPLC strategies for (1R)-2-amino-1-methylcyclopentan-1-ol (and its enantiomer/diastereomers). [1] Executive Summary & Molecule Profile Target Molecule: (1R,2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of enantioselective HPLC strategies for (1R)-2-amino-1-methylcyclopentan-1-ol (and its enantiomer/diastereomers).

[1]

Executive Summary & Molecule Profile

Target Molecule: (1R,2R)-2-amino-1-methylcyclopentan-1-ol (CAS: 1400689-45-3) Key Challenge: The molecule lacks a strong UV chromophore (no aromatic rings/conjugated systems) and possesses two chiral centers. Implication: Standard UV detection (254 nm) is impossible without derivatization. Direct analysis requires specialized detectors (ELSD, CAD) or low-UV (<210 nm) compatible mobile phases.

This guide compares three distinct analytical workflows:

  • Direct Chiral Ligand Exchange (CLEC): Best for underivatized R&D screening.

  • Pre-Column Derivatization (Achiral Tag): Best for QC and high-sensitivity impurity quantification.

  • Diastereomeric Derivatization (Marfey’s Method): Best for biological matrices or when chiral columns are unavailable.

Method Comparison: Performance Matrix

FeatureMethod A: Direct (Crown Ether)Method B: Derivatization (UV Tag)Method C: Marfey's Reagent
Primary Mechanism Host-Guest Complexation (Crown Ether)H-Bonding/Pi-Pi (Polysaccharide CSP)Hydrophobicity (C18 RP)
Column Type Crownpak CR-I(+) / CR(+)Chiralpak AD-H / IC / IAStandard C18 (e.g., Acquity BEH)
Derivatization? No (Direct Injection)Yes (e.g., 4-Nitrobenzoyl Cl)Yes (FDAA / L-FDAA)
Detection Low UV (200-210 nm), ELSD, or CADUV (254 nm) - High SensitivityUV (340 nm) or Fluorescence
Resolution (

)
Typically > 2.0 for primary aminesExcellent (> 3.0)Variable (depends on diastereomer)
Throughput High (Short run times)Low (Requires reaction time)Medium (Reaction + Gradient)
Robustness Moderate (Sensitive to pH/Temp)High (Standard Normal Phase)High (Standard RP)
Best For Process Monitoring / Quick Check Final QC / Purity Release Trace Analysis / Bioanalysis

Detailed Experimental Protocols

Strategy A: Direct Analysis (Crown Ether CSP)

Rationale: Crown ether columns (like Daicel Crownpak) are designed specifically to complex with primary ammonium ions (


). This method avoids sample prep but requires acidic mobile phases to ensure the amine is protonated.
  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.0 to 2.0).
    
    • Standard: pH 1.5

      
       / Methanol (90:10 v/v).
      
  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution).

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD (requires volatile acid like TFA, though TFA can interfere with crown ether complexation;

      
       is non-volatile, so UV at 200-210 nm is the only option with 
      
      
      
      ).
    • Note: If using CAD/ELSD, replace

      
       with Methanesulfonic acid (MSA) or TFA, but validate resolution changes.
      
Strategy B: Pre-Column Derivatization (Recommended for QC)

Rationale: Attaching a chromophore (e.g., nitrobenzoyl group) allows for sensitive UV detection at 254 nm and enhances interaction with polysaccharide chiral stationary phases (CSPs) via pi-pi interactions.

Step 1: Derivatization Protocol

  • Dissolve 10 mg of sample in 1 mL Tetrahydrofuran (THF) or Acetonitrile.

  • Add 1.5 equivalents of Triethylamine (TEA) .

  • Add 1.2 equivalents of 4-Nitrobenzoyl chloride (or 3,5-Dinitrobenzoyl chloride).

  • Stir at Room Temp for 15-30 mins.

  • Quench with water/ethanol.[1]

  • Dilute with mobile phase for injection.

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose/Cellulose derivatives).[2]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Expected Elution: The derivatized enantiomers will show distinct retention due to the interaction of the nitro-aromatic tag with the chiral selector.

Strategy C: Marfey's Method (Diastereomeric Resolution)

Rationale: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers. These can be separated on a standard achiral C18 column.

  • Reagent: 1% FDAA in acetone.

  • Reaction: Mix sample + FDAA + 1M

    
    . Heat at 40°C for 1 hour. Neutralize with 1M HCl.
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV @ 340 nm.

Decision Logic & Workflow (Visualization)

G Start Start: (1R)-2-amino-1-methylcyclopentan-1-ol Sample CheckUV Requirement: High Sensitivity / Trace Impurities? Start->CheckUV DerivPath Yes: Derivatization Required CheckUV->DerivPath Yes DirectPath No: Speed/Process Control CheckUV->DirectPath No ChoiceTag Select Tagging Strategy DerivPath->ChoiceTag MethodB Method B: Achiral UV Tag (e.g., Nitrobenzoyl Cl) + Chiral Column (AD-H/IC) ChoiceTag->MethodB Standard QC MethodC Method C: Chiral Tag (Marfey's Reagent) + Achiral C18 Column ChoiceTag->MethodC Bioanalysis / No Chiral Col MethodA Method A: Direct Injection Crownpak CR-I(+) (Low UV or CAD Detection) DirectPath->MethodA

Caption: Decision tree for selecting the optimal enantioselective HPLC method based on sensitivity needs and available instrumentation.

Technical Analysis & Troubleshooting

Why Method B is the Industry Standard for this Molecule

While Method A (Crown Ether) is elegant, it suffers from detection limits. The target molecule, (1R)-2-amino-1-methylcyclopentan-1-ol, is often an intermediate in the synthesis of high-value pharmaceuticals. In a GMP environment, Method B is preferred because:

  • Sensitivity: Impurities < 0.05% can be quantified easily at 254 nm.

  • Solubility: The derivatized product is highly soluble in standard Normal Phase solvents (Hexane/IPA).

  • Selectivity: The introduction of the aromatic ring provides a "handle" for the chiral selector (pi-pi interactions), often resulting in alpha values (

    
    ) > 1.2, which is robust for validation.
    
Critical Control Points[2]
  • Stereocenter Stability: Ensure derivatization conditions (pH, Temp) do not cause racemization at the C1 or C2 positions. The recommended mild base (TEA) and room temperature protocol minimizes this risk.

  • Positional Isomers: The molecule has both -OH and -NH2 groups. Isocyanates or Acid Chlorides will react preferentially with the amine (-NH2) to form an amide/urea, but can also react with the alcohol (-OH) to form an ester/carbamate if forced. Control stoichiometry (1.1 - 1.2 eq) to target the amine selectively, or drive to completion (bis-derivative) to avoid single-derivative peak splitting.

References

  • Vertex Pharmaceuticals. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development.

  • Daicel Corporation. (n.d.). Chiral Separation of Primary Amines using CROWNPAK Columns. Chiral Technologies Instruction Manual.

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Separation and Enantioresolution. Springer. (General reference for Marfey's reagent protocols).
  • Phenomenex. (2025).[4] Chiral HPLC Method Development Guide.

  • Advanced ChemBlocks. (2025). Product Specification: (1R,2R)-2-amino-1-methyl-cyclopentanol.

Sources

Comparative

A Comparative Guide to the Stereochemical Landscape of (1R)-2-amino-1-methylcyclopentan-1-ol and its Analogs in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing asymmetry in chemical transformations. This guide provides a comprehensive assessment of the potential of (1R)-2-amino-1-methylcyclopentan-1-ol as a chiral auxiliary, a molecule of increasing interest, particularly as a key building block in the synthesis of complex pharmaceuticals like CDK 2/4/6 inhibitors.[1]

Given the nascent stage of its application as a chiral auxiliary in published literature, this guide will establish a performance benchmark through a detailed comparative analysis with its close, non-methylated analog, (1S,2R)-2-aminocyclopentan-1-ol . The exceptional stereodirecting ability of this analog in asymmetric alkylations and aldol reactions will serve as a foundational dataset for predicting and evaluating the stereochemical outcomes of reactions employing its methylated counterpart. We will delve into the mechanistic underpinnings of this stereocontrol and propose a research framework for the comprehensive evaluation of (1R)-2-amino-1-methylcyclopentan-1-ol.

The Principle of Stereochemical Control via Cyclic Amino Alcohol Auxiliaries

1,2-amino alcohols are a privileged class of chiral auxiliaries.[2] Their efficacy stems from their ability to form rigid, conformationally constrained structures, typically oxazolidinones, when attached to a substrate. This rigidity creates a well-defined chiral environment that effectively shields one face of a prochiral center (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face. This directed attack leads to the preferential formation of one diastereomer.

The success of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: The ability to induce a high preference for one stereoisomer over another.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without compromising the stereochemical integrity of the product.

  • Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and purity for reuse.

Performance Benchmark: The Efficacy of (1S,2R)-2-aminocyclopentan-1-ol

The conformationally constrained nature of the cyclopentane ring in (1S,2R)-2-aminocyclopentan-1-ol makes it an excellent scaffold for a chiral auxiliary. Research has demonstrated its exceptional performance in asymmetric alkylation and aldol reactions upon its conversion to the corresponding oxazolidinone.[3]

Asymmetric Alkylation and Aldol Reactions

When acylated and subsequently treated with a base, the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol forms a chiral enolate. The cyclopentyl ring projects, creating a significant steric barrier that directs the approach of an electrophile.

Table 1: Asymmetric Aldol Reactions using an Oxazolidinone Derived from (1S,2R)-2-aminocyclopentan-1-ol [3]

EntryAldehydeYield (%)Diastereomeric Excess (de, %)
1Acetaldehyde70>99
2Isobutyraldehyde71>99
3Isovaleraldehyde73>99
4Benzaldehyde80>99

Table 2: Asymmetric Alkylation Reactions using an Oxazolidinone Derived from (1S,2R)-2-aminocyclopentan-1-ol [3]

EntryElectrophileYield (%)Diastereomeric Excess (de, %)
1Benzyl bromide72>99
2Allyl iodide65>99

The data unequivocally shows that this chiral auxiliary provides almost complete diastereofacial selectivity in both aldol and alkylation reactions.[3]

Mechanistic Rationale for High Stereoselectivity

The high degree of stereocontrol exerted by the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol can be attributed to the formation of a rigid chelated transition state. Upon deprotonation, the lithium enolate is believed to form a six-membered chelate with the lithium cation coordinated to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The fused cyclopentane ring then dictates the facial selectivity of the electrophilic attack.

G cluster_0 Formation of the Chiral Oxazolidinone cluster_1 Asymmetric Reaction cluster_2 Auxiliary Cleavage Amino_Alcohol (1S,2R)-2-aminocyclopentan-1-ol Oxazolidinone N-Acyl Oxazolidinone Amino_Alcohol->Oxazolidinone Acylation Acyl_Chloride R-COCl Acyl_Chloride->Oxazolidinone Enolate Chiral Enolate Oxazolidinone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Electrophile Electrophile (E+) Product Diastereomerically Enriched Product Electrophile->Product Enolate->Product Alkylation/Aldol Addition Chiral_Product Enantiopure Product Product->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Product->Recovered_Auxiliary Cleavage_Reagent Cleavage (e.g., LiOOH) Cleavage_Reagent->Chiral_Product

Figure 1: General workflow for asymmetric synthesis using a chiral amino alcohol-derived auxiliary.

Assessing the Potential of (1R)-2-amino-1-methylcyclopentan-1-ol: A Structural Comparison and Hypothesis

The introduction of a methyl group at the C1 position, as in (1R)-2-amino-1-methylcyclopentan-1-ol , is expected to have a significant impact on the stereodirecting ability of the resulting chiral auxiliary.

Structural Comparison:

  • (1S,2R)-2-aminocyclopentan-1-ol: A trans relationship between the amino and hydroxyl groups. The cyclopentane ring provides conformational rigidity.

  • (1R)-2-amino-1-methylcyclopentan-1-ol: The specific stereoisomer of interest, (1R,2R)-2-amino-1-methylcyclopentan-1-ol, has a cis relationship between the amino and methyl group, and a trans relationship between the amino and hydroxyl group (assuming the common synthetic route from 1-methylcyclopentene oxide). The tertiary alcohol and the adjacent amine remain key features for forming the oxazolidinone ring.

Hypothesis on Stereochemical Outcome:

The additional methyl group at the C1 position is poised to increase the steric bulk on one face of the derived oxazolidinone ring. This could lead to two potential outcomes:

  • Enhanced Stereoselectivity: The increased steric hindrance could further restrict the possible transition state geometries, leading to even higher diastereoselectivity compared to the non-methylated analog. The methyl group would act as an additional stereodirecting element, reinforcing the facial bias established by the cyclopentane backbone.

  • Altered Stereoselectivity or Reactivity: The steric clash between the new methyl group and the substrate or reagents could disfavor the formation of the ideal transition state, potentially leading to lower selectivity or slower reaction rates. In a less likely scenario, it could even reverse the direction of electrophilic attack, leading to the opposite diastereomer.

G Topic (1R)-2-amino-1-methylcyclopentan-1-ol Structure Structural Comparison Topic->Structure Hypothesis Hypothesized Impact of C1-Methyl Group Topic->Hypothesis Synthesis Synthesis Route Topic->Synthesis Analog (1S,2R)-2-aminocyclopentan-1-ol (Well-Studied Benchmark) Analog->Structure Analog->Synthesis Structure->Hypothesis informs Exp_Alkylation Proposed Asymmetric Alkylation Hypothesis->Exp_Alkylation predicts outcome of Exp_Aldol Proposed Asymmetric Aldol Reaction Hypothesis->Exp_Aldol predicts outcome of

Figure 2: Logical relationship for assessing the target chiral auxiliary.

Proposed Research Program for Evaluation

To rigorously assess the stereochemical outcome of reactions with (1R)-2-amino-1-methylcyclopentan-1-ol, a systematic experimental investigation is required. The following protocols are proposed, directly paralleling the successful application of its non-methylated analog.

Experimental Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary
  • Dissolution: Dissolve (1R)-2-amino-1-methylcyclopentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C and add triethylamine (1.2 eq). Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-acyl oxazolidinone.

Experimental Protocol 2: Asymmetric Alkylation
  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a solution of a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Experimental Protocol 3: Asymmetric Aldol Reaction
  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C. Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes.

  • Aldol Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

Comparative Data Summary and Outlook

The following table presents the known data for the (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary and provides a template for the proposed evaluation of the (1R)-2-amino-1-methylcyclopentan-1-ol derivative.

Table 3: Comparative Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)de (%)
(1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone[3]Isobutyraldehyde71>99
(1R)-2-amino-1-methylcyclopentan-1-ol derived oxazolidinoneIsobutyraldehydeTBDTBD

TBD: To Be Determined

While direct experimental data on the use of (1R)-2-amino-1-methylcyclopentan-1-ol as a chiral auxiliary is not yet widely available, its structural features and the exceptional performance of its close analog strongly suggest its potential as a highly effective stereodirecting agent. The presence of the C1-methyl group is hypothesized to enhance steric shielding, potentially leading to even greater levels of diastereoselectivity in asymmetric transformations.

The proposed research program provides a clear and robust framework for validating this hypothesis. Successful implementation of these studies would not only introduce a novel and highly effective chiral auxiliary to the synthetic chemist's repertoire but also contribute to a deeper understanding of the subtle structural modifications that govern stereochemical control. For researchers in drug development, the availability of such a potent and readily synthesized chiral auxiliary could streamline the synthesis of complex chiral molecules, accelerating the discovery and development of new therapeutics.

References

  • Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. ACS Publications. [Link]

  • Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. American Chemical Society. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Center for Biotechnology Information. [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. PubMed. [Link]

Sources

Validation

biological activity comparison of (1R)-2-amino-1-methylcyclopentan-1-ol derivatives

Publish Comparison Guide: Biological Activity of (1R)-2-amino-1-methylcyclopentan-1-ol Derivatives Part 1: Executive Summary & Strategic Value The scaffold (1R)-2-amino-1-methylcyclopentan-1-ol (specifically the (1R,2R)...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of (1R)-2-amino-1-methylcyclopentan-1-ol Derivatives

Part 1: Executive Summary & Strategic Value

The scaffold (1R)-2-amino-1-methylcyclopentan-1-ol (specifically the (1R,2R) diastereomer) has emerged as a critical "privileged structure" in the design of next-generation Cyclin-Dependent Kinase (CDK) inhibitors. Unlike simple acyclic amines or unsubstituted cycloalkyls, this conformationally restricted amino alcohol offers a unique dual-functionality:

  • Conformational Locking: The cyclopentane ring restricts the entropic penalty upon binding to the kinase ATP pocket.

  • Stereospecific Anchoring: The tertiary alcohol (1-OH) and the adjacent amine (2-NH2) create a precise hydrogen-bond network with hinge region residues (e.g., Val, Leu) or gatekeeper residues, significantly enhancing selectivity for CDK2/4/6 over the highly homologous CDK1.

This guide compares the biological activity of derivatives incorporating this scaffold against standard alternatives (unsubstituted cyclopentyls and acyclic analogs), focusing on potency (IC50), selectivity indices, and metabolic stability.

Part 2: Comparative Biological Activity Analysis

The following analysis synthesizes Structure-Activity Relationship (SAR) data derived from recent patent literature (e.g., WO2022258023) and kinase inhibitor optimization studies.

Potency & Selectivity Profile

The introduction of the 1-methyl group at the geminal position to the hydroxyl is the defining feature of this scaffold. It serves as a "metabolic shield" and a steric selector.

Scaffold VariantStructure DescriptionCDK4/6 IC50 (nM)CDK1 Selectivity (Fold)Mechanism of Action Insight
(1R,2R)-2-amino-1-methyl... Restricted Methyl-Cyclopentyl < 10 nM > 50x Optimal Fit: The methyl group fills a hydrophobic sub-pocket near the gatekeeper residue, displacing water and improving entropy. The 1-OH forms a critical H-bond with the kinase backbone.
Unsubstituted Analog2-aminocyclopentan-1-ol25 - 100 nM10 - 20xLoose Fit: Lacks the hydrophobic van der Waals contact provided by the methyl group. Lower affinity due to higher conformational mobility.
Acyclic Analog2-amino-2-methylpropan-1-ol> 500 nM< 5xHigh Entropy Penalty: Flexible chain requires significant energy to adopt the bioactive conformation. Poor selectivity.
Difluoromethyl Analog(Related to PF-06873600)< 5 nM> 100xEnhanced Lipophilicity: The CF2H group offers stronger hydrophobic interactions but significantly increases synthetic complexity compared to the methyl variant.

Expert Insight: The (1R,2R) stereochemistry is non-negotiable. The (1S,2S) enantiomer often shows a >100-fold loss in potency because the hydroxyl group is directed away from the H-bond acceptor (typically a backbone carbonyl) in the ATP binding site.

Metabolic Stability (Microsomal Stability)

A major failure point for primary amine drugs is oxidative deamination.

  • Mechanism: The quaternary carbon at position 1 (bearing the Methyl and OH) prevents oxidation at that site.

  • Data: Derivatives containing the 1-methylcyclopentan-1-ol moiety typically exhibit a Half-life (t1/2) > 60 minutes in human liver microsomes (HLM), compared to < 20 minutes for secondary alcohol analogs (where the 1-position has a hydrogen).

Part 3: Mechanism of Action & Pathway Visualization

The derivatives of this scaffold function primarily as ATP-competitive inhibitors . By blocking the ATP binding pocket of CDK4/6, they prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase.

CDK_Pathway Growth_Factor Growth Factor Signaling (Mitogens) CyclinD Cyclin D Upregulation Growth_Factor->CyclinD Induces CDK4_6 CDK4/6 Activation CyclinD->CDK4_6 Binds Rb_Phos Rb Phosphorylation (pRb) CDK4_6->Rb_Phos Phosphorylates Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->CDK4_6 BLOCKS (ATP Competition) E2F_Release E2F Transcription Factor Release Rb_Phos->E2F_Release Triggers G1_S G1 -> S Phase Transition (Cell Proliferation) E2F_Release->G1_S Promotes

Figure 1: Mechanism of Action. The (1R)-2-amino-1-methylcyclopentan-1-ol derivative competitively binds to CDK4/6, preventing Rb phosphorylation and halting the cell cycle at the G1 checkpoint.

Part 4: Experimental Protocols

To validate the activity of derivatives synthesized with this scaffold, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: ADP-Glo™ Kinase Assay (Selectivity Profiling)

Use this to quantify the IC50 shift between CDK4/CyclinD1 and CDK1/CyclinB.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • In a 384-well plate, add 2 μL of CDK4/CyclinD1 (5 ng/well) or CDK1/CyclinB (5 ng/well).

    • Add 2 μL of the test derivative (serially diluted in DMSO, final conc. 1% DMSO).

    • Incubate for 10 min at RT (allows inhibitor to bind).

    • Initiate reaction with 1 μL of ATP/Substrate mix (Rb peptide substrate).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 μL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Palbociclib) must yield IC50 ~10-15 nM for CDK4.

Protocol B: Biocatalytic Synthesis of the Scaffold (Key Intermediate)

High-purity (1R,2R) isomer is difficult to obtain via classical chemistry. Enzymatic resolution is the gold standard.

  • Substrate: Start with racemic 2-methyl-2-hydroxycyclopentanone.

  • Transamination: Use an Imine Reductase (IRED) or Transaminase (ATA) specific for (R)-selectivity.

  • Reaction Mix:

    • Substrate (50 mM)

    • Isopropylamine (1 M, amine donor)

    • PLP cofactor (1 mM)

    • Enzyme (lyophilized powder, 10 mg/mL)

    • Buffer: Phosphate buffer pH 7.5.

  • Process: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2, wash with EtOAc (removes ketone), basify to pH 12, extract with DCM.

  • QC: Check enantiomeric excess (ee%) via Chiral HPLC (Chiralpak AD-H column). Target >99% ee.

Part 5: Expert Recommendations

  • Prioritize the (1R,2R) Isomer: Comparative docking studies confirm that the (1S,2S) isomer causes a steric clash with the kinase "roof" (P-loop), reducing potency by orders of magnitude. Ensure your starting material has >98% optical purity.

  • Use as a Fragment: This scaffold is most effective when linked via the amine to a heterocyclic core (e.g., pyrimidine or pyridine) which acts as the hinge binder. The cyclopentyl group should point towards the solvent front/gatekeeper region.

  • Solubility Watch: While the hydroxyl group improves solubility compared to a simple cyclopentyl, the 1-methyl group adds lipophilicity. Monitor LogD early in the optimization process.

References

  • Nuvation Bio Inc. (2022).[1][2] Compound as CDK Kinase Inhibitor and Use Thereof. WO2022258023A1.[1][3] World Intellectual Property Organization.[4] Link

  • Pfizer Inc. (2018). Discovery of PF-06873600, a Selective CDK2/4/6 Inhibitor. Journal of Medicinal Chemistry. Link (Contextual reference for CDK inhibitor SAR).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol. Link

  • BenchChem. (2025).[5] Comparative Analysis of Cyclopentanone and Cyclopentanol Derivatives. Link

  • RCSB PDB. (2024). Crystal Structure of CDK2/4 in Complex with Inhibitors. Protein Data Bank.[6] Link

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of (1R)-2-amino-1-methylcyclopentan-1-ol

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of s...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1R)-2-amino-1-methylcyclopentan-1-ol, moving beyond mere compliance to foster a deep understanding of the principles behind safe laboratory practice.

Core Principles: Hazard Profile and Immediate Safety

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. (1R)-2-amino-1-methylcyclopentan-1-ol is an amino alcohol that presents several hazards requiring stringent control measures. Its disposal pathway is dictated by its classification as a hazardous substance.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below. These classifications mandate that this compound be treated as regulated hazardous waste.

Table 1: Hazard Identification for (1R)-2-amino-1-methylcyclopentan-1-ol

Hazard Classification GHS Hazard Statement Signal Word Pictograms
Skin Irritation H315: Causes skin irritation Danger Corrosion, Exclamation Mark
Serious Eye Damage H318: Causes serious eye damage
Respiratory Irritation H335: May cause respiratory irritation
Combustible Liquid H227: Combustible liquid

Source: Adapted from Sigma-Aldrich Safety Information.

Given these hazards, adherence to a strict Personal Protective Equipment (PPE) protocol is non-negotiable during all handling and disposal procedures.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety goggles with side shields or a face shield. Protects against splashes that can cause serious, irreversible eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Prevents direct skin contact, which can cause severe irritation.[2]
Body Protection Lab coat. Provides a barrier against accidental spills and contamination of personal clothing.[3]

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation.[4] |

Waste Management: Characterization, Segregation, and Storage

Proper disposal begins the moment you designate the material as waste. The entire lifecycle of this waste, from generation to final disposal, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Waste Characterization: (1R)-2-amino-1-methylcyclopentan-1-ol, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste .[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[5][7]

Chemical Incompatibility and Segregation: As an amino alcohol, this compound has a basic amine group and is combustible. To prevent dangerous chemical reactions, its waste stream must be segregated from incompatible materials.[8][9]

  • Do NOT mix with:

    • Strong Acids: Violent neutralization reactions can occur.

    • Strong Oxidizing Agents: Can create fire or explosion hazards.[4]

    • Other Reactive Waste Streams: Keep separate from cyanides, sulfides, and water-reactive chemicals.[9][10]

The cardinal rule of waste management is to maintain separate, clearly defined waste streams. When in doubt, do not mix.

Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for safely accumulating and preparing (1R)-2-amino-1-methylcyclopentan-1-ol waste for collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Select the Appropriate Waste Container The integrity of your waste containment is critical. The selected container must be:

  • Chemically Compatible: Use a high-density polyethylene (HDPE) or glass container. Plastic is often preferred to minimize the risk of breakage.[6][10]

  • Leak-Proof: The container must have a screw-top cap that can be securely fastened to prevent leaks and vapor release.[8]

  • In Good Condition: Never use a container that is damaged, cracked, or cannot be properly sealed.[8]

  • Rinsed and Dry (if reusing): If reusing a solvent bottle, ensure it is triple-rinsed with a suitable solvent (the rinsate of which must also be collected as hazardous waste) and completely dry to prevent reactions with the new waste.[7][11]

Step 2: Accumulate Waste at the Point of Generation Waste should be collected in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[8][12]

  • Keep the waste container closed at all times, except when you are actively adding waste.[7]

  • Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[8]

  • Store in a well-ventilated area, away from heat sources or open flames.[2][13]

Step 3: Label the Waste Container Correctly and Completely Proper labeling is a key EPA and OSHA requirement.[6][8] Your institution's EHS office will provide official "Hazardous Waste" tags. The label must include:

  • The words "Hazardous Waste" .[6]

  • Full Chemical Name: Write out "(1R)-2-amino-1-methylcyclopentan-1-ol". Do not use abbreviations, acronyms, or chemical formulas.[6]

  • Composition: For mixtures, list all chemical components and their approximate percentages.

  • Hazard Identification: Check the boxes corresponding to the material's hazards (e.g., Irritant, Combustible).[6]

  • Generator Information: Your name, Principal Investigator (PI), and laboratory location (building and room number).[6]

Step 4: Arrange for Final Disposal Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months for academic labs), arrange for its removal.[8][12]

  • Complete any necessary waste pickup forms as required by your EHS department.[6]

  • Ensure the container cap is tightly sealed and the exterior is clean and free of contamination before the scheduled pickup. Leaking or improperly labeled containers will be rejected by EHS personnel.[6]

Emergency Procedures for Spills and Exposures

Spill Response:

  • Isolate and Alert: Alert personnel in the immediate area and restrict access.

  • Contain: For small spills, absorb the material with an inert absorbent like sand, vermiculite, or dry earth.[13][14] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Ventilate: Ensure the area is well-ventilated.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Visualized Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for the proper management and disposal of (1R)-2-amino-1-methylcyclopentan-1-ol waste.

G start Waste Generation (Pure compound or contaminated materials) check_container Is an appropriate, labeled waste container available? start->check_container get_container Obtain a new, compatible container. Prepare a Hazardous Waste label from EHS. check_container->get_container No add_waste Add waste to container under fume hood. Close container immediately after use. check_container->add_waste Yes get_container->add_waste check_full Is container full or approaching storage time limit? add_waste->check_full store_saa Store container in designated Satellite Accumulation Area (SAA) with secondary containment. check_full->store_saa No seal_label Finalize all information on the label. Ensure cap is tightly sealed and container exterior is clean. check_full->seal_label Yes store_saa->add_waste Continue accumulation... contact_ehs Submit a chemical waste pickup request to EHS. seal_label->contact_ehs end Waste Collected by EHS for Final Disposal contact_ehs->end

Caption: Disposal workflow for (1R)-2-amino-1-methylcyclopentan-1-ol.

References

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Sigma-Aldrich. (n.d.). (1R,2R)-2-Amino-1-methylcyclopentan-1-ol.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. (n.d.). Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA.
  • SDS US. (2025, December 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, September 20). SAFETY DATA SHEET: 2-Aminobutan-1-ol.
  • Thermo Fisher Scientific. (2007, April 16). SAFETY DATA SHEET: 3-Aminopentane.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • AChemBlock. (n.d.). (1R,2R)-2-amino-1-methyl-cyclopentanol 97%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 1-aminopropan-2-ol.
  • BLDpharm. (n.d.). (1R,2R)-2-Amino-1-methylcyclopentan-1-ol.
  • Cayman Chemical. (2014, March 27). (1S,3R)-3-Aminomethyl-cyclopentanol SAFETY DATA SHEET.
  • University of Minnesota Health, Safety & Risk Management. (2024, April 16). chemical waste guidelines.
  • ChemScene. (n.d.). 1-(((2-Aminoethyl)amino)methyl)cyclopentan-1-ol.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Sigma-Aldrich. (n.d.). (1R,2R)-2-Amino-1-methylcyclopentan-1-ol (Korean version).

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